molecular formula C11H17N5O4 B11617323 6-hydroxy-7-(2-hydroxyethyl)-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one

6-hydroxy-7-(2-hydroxyethyl)-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11617323
M. Wt: 283.28 g/mol
InChI Key: COSVRLCKXCBFHE-UHFFFAOYSA-N
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Description

7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes hydroxyethyl and hydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a purine derivative with hydroxyethyl and hydroxypropyl amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl and hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxypropyl groups can form hydrogen bonds with these targets, influencing their activity and function. The compound may also participate in redox reactions, altering the oxidative state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXYETHYL-3-HYDROXYPROPYL-AMINO-PURINE: Similar structure but lacks the methyl group.

    3-HYDROXYPROPYL-2-HYDROXYETHYL-AMINO-PURINE: Similar structure but with different positioning of the hydroxyethyl and hydroxypropyl groups.

Uniqueness

The unique combination of hydroxyethyl, hydroxypropyl, and methyl groups in 7-(2-HYDROXYETHYL)-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE gives it distinct chemical properties and reactivity compared to similar compounds. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

7-(2-hydroxyethyl)-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O4/c1-15-8-7(9(19)14-11(15)20)16(4-6-18)10(13-8)12-3-2-5-17/h17-18H,2-6H2,1H3,(H,12,13)(H,14,19,20)

InChI Key

COSVRLCKXCBFHE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CCO

Origin of Product

United States

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